molecular formula C14H21N5O2 B2490299 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171085-25-8

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2490299
CAS No.: 1171085-25-8
M. Wt: 291.355
InChI Key: DXZDSJLZQJQBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide , a pyrazolo[3,4-d]pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H29N5O
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 1170139-20-4

Anticancer Properties

Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the antiproliferative effects of several pyrazolo derivatives against the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives exhibited IC50 values ranging from 0.3 to 1.6 µM, indicating potent inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin, which had an IC50 of approximately 0.9 µM .

CompoundIC50 (µM)Cell Line
Pyrazolo Derivative A0.4MCF-7
Pyrazolo Derivative B0.9MCF-7
Doxorubicin0.9MCF-7

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of the mitotic spindle formation, leading to apoptosis in cancer cells. For example, one study reported that certain pyrazolo derivatives inhibited tubulin polymerization with IC50 values significantly lower than traditional agents like colchicine .

Other Biological Activities

Beyond anticancer effects, compounds in this class have also been investigated for their potential as anti-inflammatory agents and for their activity against various pathogens.

Anti-inflammatory Effects

Research indicates that pyrazolo derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Preliminary data suggest moderate metabolic stability; however, further studies are required to assess toxicity profiles comprehensively.

Properties

IUPAC Name

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-8(2)11-9-6-16-19(14(3,4)5)12(9)13(21)18(17-11)7-10(15)20/h6,8H,7H2,1-5H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDSJLZQJQBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.